molecular formula C21H20O3 B2892184 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one CAS No. 70894-39-2

2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one

Cat. No.: B2892184
CAS No.: 70894-39-2
M. Wt: 320.388
InChI Key: YQAMSUSKOGBUDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4H-chromen-4-one and 3-methylbut-2-en-1-ol.

    Reaction Conditions: The key step involves the etherification of the hydroxyl group at the 7-position of the chromenone ring with 3-methylbut-2-en-1-ol. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), under reflux conditions.

    Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying flavonoid chemistry.

    Biology: The compound’s potential antioxidant and anti-inflammatory properties make it a candidate for studying cellular processes and signaling pathways.

    Medicine: Its structural similarity to other bioactive flavonoids suggests potential therapeutic applications, including anticancer and neuroprotective effects.

    Industry: The compound may be used in the development of new materials or as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Properties: The compound could induce apoptosis in cancer cells by modulating signaling pathways such as the MAPK/ERK pathway.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A well-known flavonoid with strong antioxidant and anti-inflammatory properties.

    Kaempferol: Another flavonoid with similar biological activities, including anticancer effects.

    Naringenin: A flavonoid found in citrus fruits, known for its antioxidant and anti-inflammatory properties.

Uniqueness

2-methyl-7-((3-methylbut-2-en-1-yl)oxy)-3-phenyl-4H-chromen-4-one is unique due to its specific structural modifications, which may confer distinct biological activities compared to other flavonoids. Its synthetic accessibility and potential for further functionalization make it a valuable compound for research and development.

Properties

IUPAC Name

2-methyl-7-(3-methylbut-2-enoxy)-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-14(2)11-12-23-17-9-10-18-19(13-17)24-15(3)20(21(18)22)16-7-5-4-6-8-16/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAMSUSKOGBUDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC=C(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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